2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide is a complex chemical compound characterized by its unique structural composition. This compound finds applications across diverse scientific fields, including chemistry, biology, medicine, and industry, primarily due to its distinctive functional groups and reactive centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthetic routes that incorporate advanced organic synthesis techniques. Key starting materials include cyclopropyl derivatives and pyridazinone intermediates. The process generally follows these steps:
Formation of the cyclopropyl pyridazinone core: : This involves the cyclization of appropriate precursors under controlled conditions to yield the core structure.
Thiazole incorporation:
Final acetamide linkage: : The final step involves the attachment of the acetamide group via amide bond formation, typically employing coupling agents like EDC or DCC.
Industrial Production Methods
On an industrial scale, the synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide involves optimization of reaction conditions to maximize yield and purity. This includes large-scale batch reactors, continuous flow chemistry, and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound's functional groups can be selectively oxidized to yield various oxidized derivatives.
Reduction: : Reduction reactions can be employed to modify the pyridazinone or thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines or alkoxides. Conditions often involve controlled temperatures, solvent choices, and catalysts to direct the reactions.
Major Products Formed
The products formed from these reactions depend on the specific reaction pathway and conditions but can include oxidized derivatives, reduced forms, and various substituted analogs.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide serves as a versatile intermediate for the synthesis of complex organic molecules and polymers.
Biology and Medicine
In biological research and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme modulation and receptor binding.
Industry
Industrial applications include its use in the development of novel materials and as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)oxazol-2-yl)acetamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)acetamide
Uniqueness
Compared to these similar compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the thiazole moiety, which imparts distinctive biological activity and chemical reactivity.
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Properties
IUPAC Name |
2-[2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-16-12(21)6-10-8-24-15(17-10)18-13(22)7-20-14(23)5-4-11(19-20)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,21)(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOSSJDEVFJACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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